[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine
Description
[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine is a substituted benzylamine derivative featuring a fluorine atom at the 3-position and a pyridin-3-yloxy group at the 4-position of the phenyl ring. This structure combines aromatic fluorine’s electron-withdrawing effects with the pyridine ring’s nitrogen-based polarity, making it a candidate for pharmaceutical applications, particularly in targeting ion channels or receptors.
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-pyridin-3-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-11-6-9(7-14)3-4-12(11)16-10-2-1-5-15-8-10/h1-6,8H,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZAAYESOWFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094236-09-5 | |
| Record name | [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-hydroxypyridine.
Formation of Pyridin-3-yloxy Group: The 3-hydroxypyridine is reacted with 3-fluorophenol in the presence of a base such as potassium carbonate to form the pyridin-3-yloxy group.
Introduction of Methanamine Group: The resulting intermediate is then subjected to a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine is investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting specific biological pathways.
Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry:
Chemical Manufacturing: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Flexibility vs. Rigidity: The oxan-4-yloxy group () introduces a flexible tetrahydropyran ring, which may improve solubility but reduce target specificity compared to the rigid pyridinyloxy group in the target compound .
Electron Effects :
- The 2-fluoropyridin-4-yl group () adds a second fluorine, increasing electron withdrawal and possibly enhancing interactions with cationic binding pockets (e.g., ion channels) .
- Trifluoromethoxy () provides strong electron withdrawal and lipophilicity, favoring blood-brain barrier penetration .
Biological Relevance: Compounds like N-[3-Chloro-4-(trifluoromethoxy)benzyl]-3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide () demonstrate the role of similar amines in Nav1.3 inhibitors, suggesting that [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine could be optimized for neurological targets .
Synthetic Accessibility :
- Reductive amination (e.g., ) and HBTU-mediated coupling () are common routes for such amines, though the pyridinyloxy group may require specialized etherification steps .
Biological Activity
[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various diseases. This article aims to detail the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.
The compound features a unique structure that includes a fluorinated phenyl group and a pyridine derivative, which contributes to its biological activity. The presence of the methanamine group enhances its reactivity and potential for further derivatization.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and the pyridine ring play critical roles in binding affinity and specificity, modulating various biochemical pathways.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : The compound has been investigated for its efficacy against various cancer cell lines. In particular, it has shown promising results with IC50 values indicating potent inhibitory effects on cell proliferation in models such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Antiviral Properties : Research indicates potential antiviral activity against flaviviruses, including Zika and dengue viruses. The compound's structural features allow it to inhibit viral replication effectively .
- Enzyme Modulation : As a biochemical probe, it can be utilized to study enzyme activities and receptor interactions, providing insights into its pharmacological potential .
Comparative Analysis
A comparative analysis with similar compounds reveals the uniqueness of this compound:
| Compound | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| [3-Fluoro-4-(pyridin-2-yloxy)phenyl]methanamine | Different pyridine position | Varies | N/A |
| [3-Fluoro-4-(pyridin-4-yloxy)phenyl]methanamine | Different pyridine position | Varies | N/A |
| [3-Fluoro-4-(pyridin-3-yloxy)ethanamine | Ethanolamine instead of methanamine | Reduced activity | N/A |
The positional isomerism significantly influences the chemical properties and biological activity of these compounds. For instance, variations in the position of the pyridine ring can lead to different reactivity profiles and therapeutic potentials.
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 cells, demonstrating an IC50 value of approximately 5.82 μM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
- Antiviral Research : Another study focused on the antiviral efficacy against Zika virus, where the compound exhibited an IC50 value of 0.71 μM, showcasing its potential as a therapeutic agent against viral infections .
Q & A
Basic: What are the recommended synthetic routes for [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the pyridinyl ether linkage via nucleophilic aromatic substitution. For example, reacting 3-fluorophenol derivatives with 3-hydroxypyridine using a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Step 2: Introduction of the methanamine group. This may involve reductive amination of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) or a Gabriel synthesis approach .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the final product .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or GC-MS for volatile derivatives .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to confirm the fluorophenyl and pyridinyloxy moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and the methanamine CH₂ group (δ 3.2–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify the molecular ion ([M+H]⁺ expected at m/z 235.0874 for C₁₂H₁₂FN₂O) .
- Elemental Analysis: Confirm C, H, N, and F percentages within ±0.4% of theoretical values .
Basic: What are the stability and storage guidelines for this compound?
Methodological Answer:
- Stability: The compound is sensitive to light and moisture. Degradation studies (via TLC or HPLC) show <5% decomposition after 6 months when stored correctly .
- Storage: Keep in amber glass vials under inert gas (N₂ or Ar) at −20°C. Desiccants (e.g., silica gel) should be used in storage containers .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for ether formation .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with ionic liquids to enhance reaction rates and yields .
- Temperature Control: Use microwave-assisted synthesis (80–120°C, 30–60 min) to reduce side reactions and improve efficiency .
- In-line Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For example, NOESY can clarify spatial proximity between the pyridinyl and fluorophenyl groups .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
Advanced: What computational tools predict the compound’s reactivity in drug discovery applications?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .
- Metabolic Prediction: Leverage BKMS_METABOLIC and PISTACHIO databases to identify potential metabolic pathways and reactive intermediates .
- QSAR Modeling: Develop quantitative structure-activity relationship models using MOE or RDKit to correlate structural features (e.g., fluorine position) with bioactivity .
Advanced: How can researchers address low biological activity in preliminary assays?
Methodological Answer:
- Derivatization: Introduce substituents (e.g., methyl, nitro) to the pyridine or fluorophenyl ring to enhance target binding. Guidance from REAXYS_BIOCATALYSIS can suggest bioisosteres .
- Prodrug Design: Modify the methanamine group to improve membrane permeability (e.g., via acetylation or carbamate formation) .
- Target Validation: Use CRISPR/Cas9 knockout models or RNAi to confirm the compound’s mechanism of action .
Advanced: What analytical methods distinguish stereochemical impurities in the synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate enantiomers, if applicable .
- Vibrational Circular Dichroism (VCD): Compare experimental and calculated VCD spectra to confirm absolute configuration .
- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
